(2S,3S)-5-(2-Aminoethyl)-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one
Overview
Description
(2S,3S)-5-(2-Aminoethyl)-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with a hydroxyphenyl group and an aminoethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-5-(2-Aminoethyl)-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiazepine ring. This can be achieved through a condensation reaction between a 2-aminothiophenol derivative and a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic substitution reaction, where a halogenated benzene derivative reacts with the benzothiazepine intermediate.
Addition of the Aminoethyl Side Chain: The aminoethyl side chain is typically introduced through a reductive amination reaction, where an aldehyde or ketone derivative reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-5-(2-Aminoethyl)-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group in the benzothiazepine ring can be reduced to form alcohols.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying cellular processes.
Medicine: Research has indicated potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S,3S)-5-(2-Aminoethyl)-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-5-(2-Aminoethyl)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one: This compound has a methoxy group instead of a hydroxy group on the phenyl ring.
(2S,3S)-5-(2-Aminoethyl)-3-hydroxy-2-(4-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-one: This compound has a chloro group instead of a hydroxy group on the phenyl ring.
Uniqueness
The uniqueness of (2S,3S)-5-(2-Aminoethyl)-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct biological and chemical properties. The presence of both hydroxy and aminoethyl groups allows for diverse chemical reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
(2S,3S)-5-(2-aminoethyl)-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c18-9-10-19-13-3-1-2-4-14(13)23-16(15(21)17(19)22)11-5-7-12(20)8-6-11/h1-8,15-16,20-21H,9-10,18H2/t15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQVIAXYLUEION-CVEARBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(C(S2)C3=CC=C(C=C3)O)O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C(=O)[C@@H]([C@@H](S2)C3=CC=C(C=C3)O)O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115992-91-1 | |
Record name | N-N,O-Tridesmethyl desacetyl diltiazem | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115992911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-N,O-TRIDESMETHYL DESACETYL DILTIAZEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25MPC56JVJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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